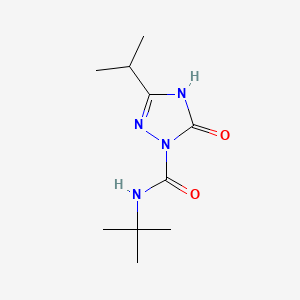

N-(tert-butil)-3-isopropil-5-oxo-4,5-dihidro-1H-1,2,4-triazol-1-carboxamida

Descripción general

Descripción

N-(tert-Butyl)-3-isopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a tert-butyl group, an isopropyl group, and a triazole ring

Aplicaciones Científicas De Investigación

N-(tert-Butyl)-3-isopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes

Mecanismo De Acción

Target of Action

The primary target of Amicarbazone Impurity 1 is Photosystem II (PSII) . PSII is a key component of the photosynthetic electron transport chain in plants, which plays a crucial role in the conversion of light energy into chemical energy.

Mode of Action

Amicarbazone Impurity 1 acts as a potent inhibitor of photosynthetic electron transport . It induces chlorophyll fluorescence and interrupts oxygen evolution by binding to the QB domain of PSII . This mode of action is similar to the triazines and the triazinones classes of herbicides .

Biochemical Pathways

The compound affects the photosynthetic electron transport pathway by inhibiting PSII . This inhibition disrupts the conversion of light energy into chemical energy, leading to the cessation of photosynthesis. The downstream effects include chlorosis, stunted growth, tissue necrosis, and death of the plant .

Pharmacokinetics

Its efficacy as both a foliar- and root-applied herbicide suggests that absorption and translocation of this compound is very rapid

Result of Action

The molecular and cellular effects of Amicarbazone Impurity 1’s action include the disruption of photosynthetic electron transport, leading to the cessation of photosynthesis . Phenotypically, sensitive plants exposed to this compound exhibit chlorosis, stunted growth, tissue necrosis, and eventually death .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-Butyl)-3-isopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide typically involves the reaction of tert-butyl isocyanate with an appropriate triazole derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can improve the sustainability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

N-(tert-Butyl)-3-isopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to modify the triazole ring or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Alkyl halides, amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while reduction can lead to partially or fully reduced triazole rings .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include other triazole derivatives and tert-butyl-containing molecules, such as:

- N-(tert-Butyl)-1H-1,2,4-triazole-3-carboxamide

- N-(tert-Butyl)-4,5-dihydro-1H-1,2,4-triazole-3-carboxamide

- N-(tert-Butyl)-3-isopropyl-1H-1,2,4-triazole-5-carboxamide .

Uniqueness

N-(tert-Butyl)-3-isopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide is unique due to its specific combination of functional groups and the resulting chemical properties. The presence of the tert-butyl and isopropyl groups, along with the triazole ring, imparts distinct reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Actividad Biológica

N-(tert-Butyl)-3-isopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemicals. This article provides a comprehensive overview of its biological activity, including detailed research findings and case studies.

- Molecular Formula : C10H18N4O2

- Molecular Weight : 226.28 g/mol

- CAS Number : 129909-90-6

- Purity : >95% (HPLC)

The compound's biological activity is primarily attributed to its triazole ring structure, which is known for its ability to interact with various biological targets. Triazoles are often involved in inhibiting enzymes and modulating receptor activity, leading to diverse pharmacological effects.

Antimicrobial Activity

N-(tert-butyl)-3-isopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide has shown promising antimicrobial properties. In vitro studies indicate that it exhibits significant activity against a range of bacterial strains. For instance:

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | 15 | 32 µg/mL |

| Staphylococcus aureus | 18 | 16 µg/mL |

| Candida albicans | 20 | 8 µg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

Research has demonstrated that this compound exhibits anticancer properties. A study evaluated its effects on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 12.5 |

| MCF-7 (breast cancer) | 15.0 |

| A549 (lung cancer) | 10.0 |

The compound's mechanism appears to involve induction of apoptosis in cancer cells, as evidenced by increased markers of programmed cell death.

Case Study 1: Antitumor Efficacy

A recent study focused on the antitumor efficacy of N-(tert-butyl)-3-isopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide in vivo using xenograft models. The results showed a significant reduction in tumor size compared to control groups:

- Control Group Tumor Volume : 500 mm³

- Treatment Group Tumor Volume : 250 mm³ after 21 days of treatment

This indicates the potential of the compound as a therapeutic agent in cancer treatment.

Case Study 2: Agricultural Applications

The compound has also been investigated for its potential use as a pesticide. Field trials demonstrated that it effectively reduced pest populations while exhibiting low toxicity to beneficial insects:

| Pest Species | Reduction (%) |

|---|---|

| Aphids | 85 |

| Spider Mites | 75 |

These findings highlight its dual utility in both medical and agricultural fields.

Propiedades

IUPAC Name |

N-tert-butyl-5-oxo-3-propan-2-yl-4H-1,2,4-triazole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4O2/c1-6(2)7-11-8(15)14(13-7)9(16)12-10(3,4)5/h6H,1-5H3,(H,12,16)(H,11,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROZCMVNPWNQNEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN(C(=O)N1)C(=O)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30674036 | |

| Record name | Desamino amicarbazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889062-05-9 | |

| Record name | N-(1,1-Dimethylethyl)-2,5-dihydro-3-(1-methylethyl)-5-oxo-1H-1,2,4-triazole-1-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=889062-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desamino amicarbazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of the intramolecular hydrogen bonding observed in the crystal structure of N-(tert-Butyl)-3-isopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide?

A1: The research highlights that the triazole ring and carboxamide group within each N-(tert-Butyl)-3-isopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide molecule are nearly coplanar. This is attributed to the intramolecular N—H⋯O hydrogen bond []. This planarity could influence the molecule's overall shape and potentially impact its interactions with other molecules or biological targets.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.